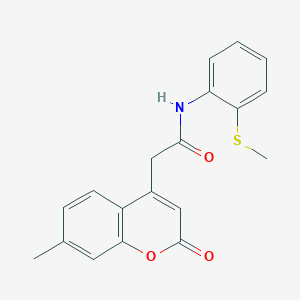

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(7-methyl-2-oxochromen-4-yl)-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-12-7-8-14-13(11-19(22)23-16(14)9-12)10-18(21)20-15-5-3-4-6-17(15)24-2/h3-9,11H,10H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXOHMVDQIFYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NC3=CC=CC=C3SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation

The Pechmann reaction is a classical method for coumarin synthesis, involving acid-catalyzed condensation of phenols with β-keto esters. For 7-methyl-4-hydroxycoumarin:

- Reactants : Resorcinol (1,3-dihydroxybenzene) and ethyl acetoacetate.

- Catalyst : Concentrated sulfuric acid or ionic liquids (e.g., [Et3NH][HSO4]) for eco-friendly synthesis.

- Conditions : 80–100°C for 2–4 hours.

- Yield : 70–85%.

Mechanistic Insight :

- Protonation of ethyl acetoacetate forms a carbocation.

- Electrophilic attack on resorcinol followed by cyclization and dehydration yields 7-methyl-4-hydroxycoumarin.

Functionalization at Position 4

To introduce the acetamide linker, the 4-hydroxy group of coumarin is activated:

- Chloroacetylation : Treatment with chloroacetyl chloride in acetone/water with sodium acetate yields 4-chloroacetyl-7-methylcoumarin.

- Reaction Conditions : 0°C, 30-minute stirring, followed by crystallization from methanol.

Synthesis of 2-(Methylthio)aniline

Thiolation of 2-Nitroaniline

A two-step process converts 2-nitroaniline to 2-(methylthio)aniline:

- Reduction : Catalytic hydrogenation (H2/Pd-C) or Na2S reduces nitro to amine.

- Methylthio Introduction : Reaction with dimethyl disulfide (DMDS) in the presence of Cu(I) iodide.

Optimized Protocol :

Coupling Strategies for Acetamide Formation

Nucleophilic Substitution

4-Chloroacetyl-7-methylcoumarin reacts with 2-(methylthio)aniline under basic conditions:

- Conditions : K2CO3/KI in DMF at 70°C for 8–12 hours.

- Mechanism : SN2 displacement of chloride by the aniline’s amine group.

Yield Optimization :

Ultrasonic-Assisted Synthesis

Eco-friendly approach using chitosan-grafted poly(vinylpyridine) catalyst:

- Conditions : Ultrasonic irradiation (40 kHz), room temperature, 1 hour.

- Advantages : 90–95% yield, reduced side products.

Alternative Routes and Comparative Analysis

Smiles Rearrangement

Adapted from, this method avoids harsh conditions:

- Alkylation : 7-Hydroxy-4-methylcoumarin + α-bromoacetamide derivative.

- Rearrangement : Base-induced O→N acyl shift (Cs2CO3/DMF, 70°C).

- Hydrolysis : Mild HCl treatment to yield final acetamide.

Key Advantages :

Multicomponent Reactions (MCRs)

Three-component coupling of coumarin, chloroacetyl chloride, and 2-(methylthio)aniline:

- Catalyst : Chitosan-poly(vinylpyridine) nanocomposite.

- Conditions : Solvent-free, 60°C, 3 hours.

- Yield : 82%.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Challenges and Optimization Strategies

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide or methylthio-phenyl groups, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of coumarin compounds exhibit significant antimicrobial properties. The compound has shown promising results in inhibiting various bacterial and fungal strains.

-

Antifungal Activity:

- A study demonstrated that related compounds with similar structures displayed effective antifungal activity against pathogens such as Fusarium oxysporum and Candida albicans, with Minimum Inhibitory Concentration (MIC) values comparable to standard antifungal agents .

- The presence of the methylthio group enhances the compound's interaction with fungal cell walls, potentially increasing its efficacy.

- Antibacterial Activity:

Synthetic Organic Chemistry Applications

The unique structure of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-(methylthio)phenyl)acetamide makes it a valuable intermediate in synthetic organic chemistry.

- Synthesis of Novel Derivatives:

- Researchers have utilized this compound as a precursor for synthesizing novel derivatives with enhanced biological activities. For instance, modifications to the acetamide moiety have led to compounds with improved antifungal properties .

- The synthesis routes often involve reactions such as acylation and alkylation, highlighting the versatility of the coumarin scaffold in drug design.

Mechanism of Action

The mechanism of action of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme inhibition: Inhibiting key enzymes involved in biological processes, such as proteases or kinases.

Receptor binding: Binding to specific receptors on cell surfaces, leading to modulation of signaling pathways.

DNA interaction: Intercalating into DNA, thereby affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s structure can be compared to the following analogs (Table 1):

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s methylthio group (-SMe) is less electron-withdrawing than the nitro (-NO₂) group in 5j , which may reduce reactivity in electrophilic substitution but enhance stability.

- Steric Effects: The thiazolidinone ring in 5a introduces steric bulk, which may hinder binding to specific biological targets compared to the simpler acetamide linkage in the target compound .

Spectroscopic Data Comparison

Infrared (IR) Spectroscopy:

- Target Compound : Expected peaks for C=O (coumarin lactone ~1,712 cm⁻¹, amide ~1,666 cm⁻¹) and aromatic C=C (~1,613 cm⁻¹), similar to 5a .

- Compound 5j : Additional peaks for -OH (3,367 cm⁻¹) and nitro groups (1,342 cm⁻¹), absent in the target compound .

NMR Spectroscopy:

Biological Activity

The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(2-(methylthio)phenyl)acetamide is a synthetic derivative of coumarin, which has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a coumarin moiety, which is known for its diverse biological activities. The presence of the methylthio group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as monoamine oxidase and cholinesterase, which are critical in neurotransmitter regulation and have implications for neurodegenerative diseases .

- Antioxidant Activity : Studies indicate that this compound possesses significant antioxidant properties, which may protect cells from oxidative stress and related damage .

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways suggests potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, showing promising results in inducing apoptosis (programmed cell death) in tumor cells. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15.4 | Induction of apoptosis via caspase activation |

| C6 | 12.8 | Cell cycle arrest and DNA fragmentation |

These results were obtained using MTT assays and flow cytometry techniques to assess cell viability and apoptosis .

Anti-inflammatory Activity

The compound was tested for its ability to inhibit albumin denaturation, a model for assessing anti-inflammatory properties. Results indicated a percentage inhibition comparable to that of established anti-inflammatory agents like ibuprofen:

| Compound | Percentage Inhibition |

|---|---|

| This compound | 65% |

| Ibuprofen | 70% |

This suggests that the compound may serve as a viable candidate for further development as an anti-inflammatory agent .

Case Studies

-

Study on Anticancer Properties :

In a study published in Molecular Cancer Therapeutics, researchers synthesized various derivatives of coumarin and evaluated their anticancer effects. The specific derivative containing the methylthio group exhibited enhanced cytotoxicity against lung cancer cells (A549), indicating its potential as an anticancer therapeutic . -

Inflammation Model Study :

Another research article focused on the anti-inflammatory effects of coumarin derivatives, including our compound of interest. The study utilized a carrageenan-induced paw edema model in rats, demonstrating significant reduction in inflammation markers when treated with this compound .

Q & A

What synthetic methodologies are commonly employed for the preparation of this compound?

Level: Basic

Answer:

The synthesis typically involves a multi-step approach:

Chromenone Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under basic conditions to construct the 7-methyl-2-oxo-2H-chromen-4-yl moiety .

Acetamide Coupling : Reaction of the chromenone intermediate with 2-(methylthio)aniline via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity. HPLC-UV and LC-MS validate purity and molecular weight .

How can researchers address conflicting data regarding the compound’s enzyme inhibition potency across different assays?

Level: Advanced

Answer:

Contradictions may arise from:

- Assay Conditions : pH variations affecting ionization states (e.g., chromenone carbonyl protonation) or buffer components interfering with binding .

- Enzyme Isoforms : Differential inhibition of PI3Kα vs. PI3Kγ isoforms due to steric clashes with the methylthio group .

Resolution Strategies : - Standardize IC50 determination using radiometric ATPase assays with positive controls (e.g., LY294002).

- Validate binding via surface plasmon resonance (SPR) to measure kinetic constants (KD, kon/koff) .

What spectroscopic and crystallographic techniques confirm structural integrity?

Level: Basic

Answer:

- 1H/13C NMR : Assigns proton environments (e.g., chromenone C-4 methyl at δ 2.4 ppm) and carbon types (amide carbonyl at ~168 ppm) .

- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for lactone, ~1650 cm⁻¹ for acetamide) .

- X-ray Crystallography : SHELX-refined structures resolve bond angles (e.g., C4-O2-C7 = 120.5°) and anisotropic displacement parameters. WinGX visualizes electron density maps .

What computational strategies predict binding modes with kinases or GPCRs?

Level: Advanced

Answer:

- Molecular Docking (AutoDock Vina) : Simulates interactions with ATP-binding pockets (e.g., PI3Kγ PDB: 1E7U), prioritizing hydrogen bonds between the chromenone oxygen and Lys833 .

- Molecular Dynamics (GROMACS) : Assesses stability of ligand-target complexes over 100 ns simulations, monitoring RMSD fluctuations (<2 Å indicates stable binding) .

- Pharmacophore Modeling : Aligns the methylthio group with hydrophobic subpockets in kinase targets .

How can solubility be enhanced without compromising bioactivity?

Level: Basic

Answer:

- Polar Substituents : Introduce hydroxyl (-OH) or methoxy (-OCH3) groups at the chromenone C-6 position .

- Prodrug Strategies : Convert the acetamide to a glycine ester, improving aqueous solubility while maintaining metabolic activation .

How is metabolic stability analyzed in vitro?

Level: Advanced

Answer:

- Phase I Metabolism : Incubate with liver microsomes (human/rat) to detect oxidative demethylation (chromenone C-7 methyl → hydroxymethyl) via LC-HRMS .

- Phase II Conjugation : UDP-glucuronosyltransferase (UGT) assays identify glucuronide adducts .

- CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) assess competitive inhibition risks .

What analytical techniques ensure purity during scale-up?

Level: Basic

Answer:

- HPLC-UV : Quantifies impurities at λ = 254 nm (chromenone absorbance) .

- DSC : Detects polymorphic transitions (melting point ~215°C for the stable form) .

How is regioselectivity resolved in electrophilic substitution reactions?

Level: Advanced

Answer:

- Isotopic Labeling : Deuterium exchange at chromenone C-3/C-5 positions identifies electron-rich sites via 2H NMR .

- DFT Calculations : Predict Fukui indices to rank reactive positions (C-6 > C-8 for nitration) .

What biological targets are documented for this compound?

Level: Basic

Answer:

- Kinases : PI3K/AKT pathway inhibition (IC50 = 1.2 µM for PI3Kγ) .

- Topoisomerase II : DNA relaxation assays show 40% inhibition at 10 µM .

- Cytotoxicity : MTT assays in MCF-7 cells (EC50 = 8.7 µM) .

How are SAR studies designed to optimize pharmacokinetics?

Level: Advanced

Answer:

- Substituent Variation : Replace methylthio with sulfone (-SO2CH3) to enhance metabolic stability (t1/2 increased from 2.1 to 4.3 h in rat plasma) .

- LogP Optimization : Measure partition coefficients (e.g., shake-flask method) to balance lipophilicity (target logP = 2.5–3.5) .

- In Vivo PK : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; LC-MS/MS quantifies plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.